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molecular formula C12H16N2O2 B2413692 N-cyclohexyl-2-nitroaniline CAS No. 6373-71-3

N-cyclohexyl-2-nitroaniline

Cat. No. B2413692
M. Wt: 220.272
InChI Key: NENZSHGMDIEWOH-UHFFFAOYSA-N
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Patent
US05585376

Procedure details

A mixture of 2-chloronitrobenzene (20 g), potassium carbonate (35 g) and copper (I) iodide (1.21 g)in cyclohexylamine (43.6 ml) was heated at 150° under nitrogen for 18 h. The mixture was allowed to cool to room temperature and was adsorbed onto silica. This was chromatographed with hexane-EA (98:2) as eluent to give the title compound (22.94 g) as an orange solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
43.6 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
1.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>C1(N)CCCCC1.[Cu]I>[CH:3]1([NH:8][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N+:8]([O-:10])=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
43.6 mL
Type
solvent
Smiles
C1(CCCCC1)N
Name
copper (I) iodide
Quantity
1.21 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150° under nitrogen for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
This was chromatographed with hexane-EA (98:2) as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.94 g
YIELD: CALCULATEDPERCENTYIELD 164.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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